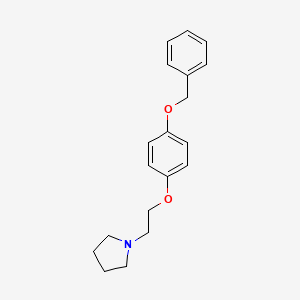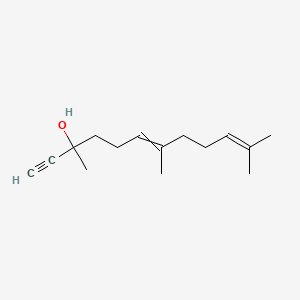
6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a diene, an alkyne, and a hydroxyl group. It is commonly found in various essential oils and has a range of applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- typically involves the use of starting materials such as farnesol or nerolidol. One common synthetic route includes the following steps:
Isomerization: Farnesol is isomerized to nerolidol.
Dehydration: Nerolidol undergoes dehydration to form the alkyne.
Hydroxylation: The alkyne is then hydroxylated to produce 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne can be reduced to an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6,10-Dodecadien-1-yn-3-one, 3,7,11-trimethyl-.
Reduction: Formation of 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the alkyne and diene moieties enable it to participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Nerolidol: 3,7,11-trimethyl-1,6,10-dodecatrien-3-ol
Farnesol: 3,7,11-trimethyl-2,6,10-dodecatrien-1-ol
Dehydrofarnesol: 3,7,11-trimethyl-2,6,10-dodecatrien-1-yn-3-ol
Uniqueness
6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- is unique due to its combination of a diene, an alkyne, and a hydroxyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
CAS No. |
2387-68-0 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yn-3-ol |
InChI |
InChI=1S/C15H24O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h1,9,11,16H,7-8,10,12H2,2-5H3/b14-11+ |
InChI Key |
ZNVPGYAGXVEAFP-SDNWHVSQSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(C)(C#C)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C#C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


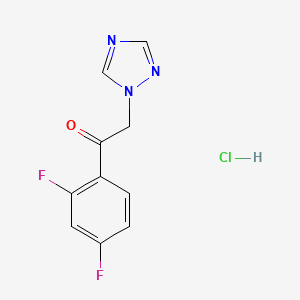
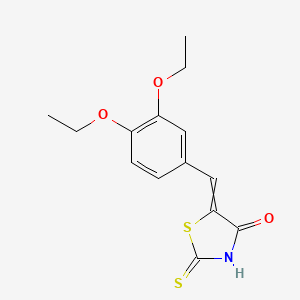
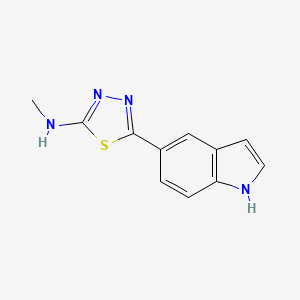
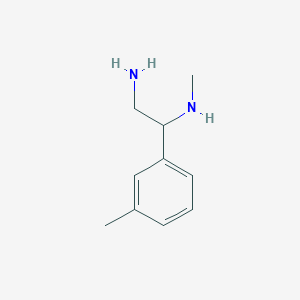
![Dimethyl [2-(2-chlorophenyl)-2-oxoethyl]phosphonate](/img/structure/B8560617.png)
![5-[(4-Methoxyquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8560619.png)
![Methanesulfonamide, N-[2-(4-piperidinyl)phenyl]-](/img/structure/B8560625.png)
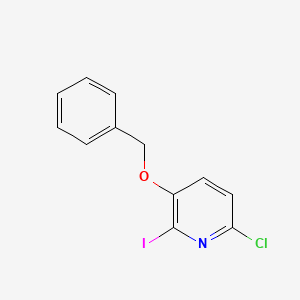
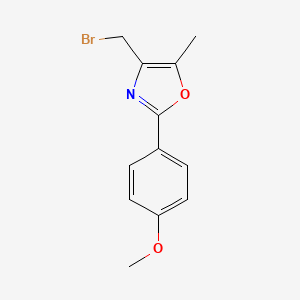
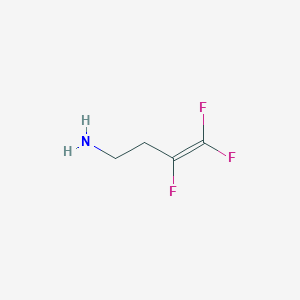
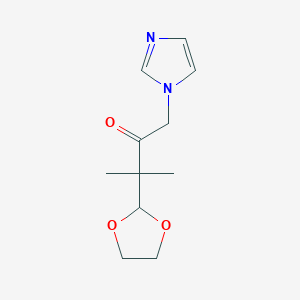
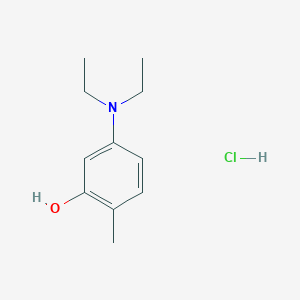
![N-[(2-chlorophenyl)methyl]-N-hydroxy-2,2-dimethylpropanamide](/img/structure/B8560686.png)
